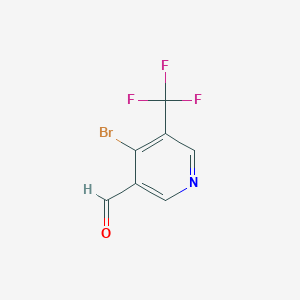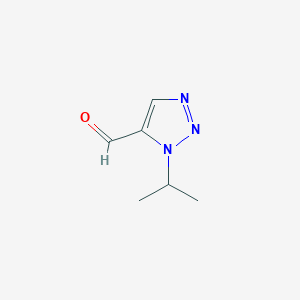
6-Methyl-3,4-quinolinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3,4-quinolinediamine is an organic compound with the molecular formula C10H11N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-quinolinediamine typically involves multi-step organic reactions. One common method is the reduction of 6-Methyl-3,4-dinitroquinoline, which can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions usually involve a solvent like ethanol and a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of robust catalysts and efficient separation techniques would be crucial in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3,4-quinolinediamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine groups into nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3,4-quinolinediamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-3,4-quinolinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, which is a simpler structure without the methyl and diamine groups.
6-Methylquinoline: Similar to 6-Methyl-3,4-quinolinediamine but lacks the diamine groups.
3,4-Diaminoquinoline: Similar but without the methyl group.
Uniqueness
This compound is unique due to the presence of both the methyl group and the diamine groups on the quinoline ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for certain applications in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
6-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,11H2,1H3,(H2,12,13) |
InChI-Schlüssel |
GPKNEQDSROJHOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CN=C2C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




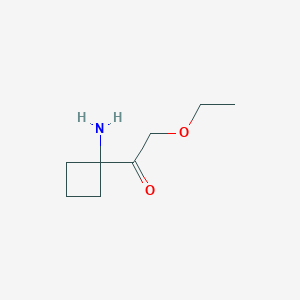
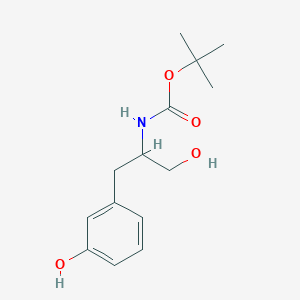

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)

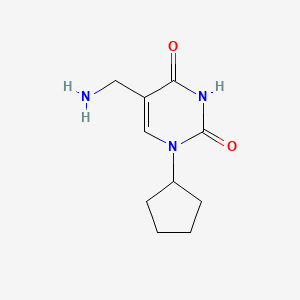
amine](/img/structure/B13156464.png)
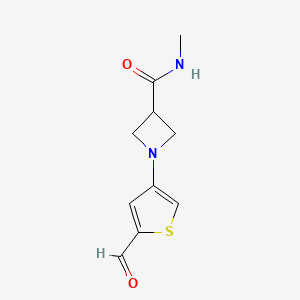
![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
